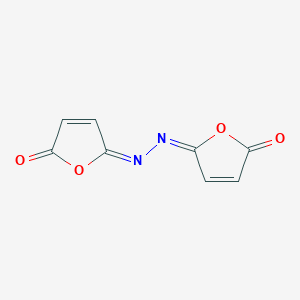
(5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is a synthetic organic compound that features a hydrazine linkage between two furanone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) typically involves the reaction of hydrazine with furan-2(5H)-one derivatives. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or water.
Temperature: The reaction may be carried out at room temperature or under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate, hydrogen peroxide, or nitric acid.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example:
Oxidation: May produce furanone derivatives with additional oxygen-containing functional groups.
Reduction: May yield hydrazine derivatives or fully reduced furanone rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and functionalizations.
Biology
In biological research, this compound may be investigated for its potential biological activity. Hydrazine derivatives are known to exhibit various pharmacological properties, and this compound could be explored for its potential as a drug candidate.
Medicine
In medicine, (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) may be studied for its potential therapeutic applications. This could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) would depend on its specific interactions with molecular targets. This could involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazine linkages.
Furanone derivatives: Compounds with similar furanone rings.
Uniqueness
(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is unique due to its specific combination of hydrazine and furanone moieties. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
6990-21-2 |
|---|---|
Formule moléculaire |
C8H4N2O4 |
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
(5E)-5-[(E)-(5-oxofuran-2-ylidene)hydrazinylidene]furan-2-one |
InChI |
InChI=1S/C8H4N2O4/c11-7-3-1-5(13-7)9-10-6-2-4-8(12)14-6/h1-4H/b9-5+,10-6+ |
Clé InChI |
VKAUNIOZDUTNBR-NXZHAISVSA-N |
SMILES isomérique |
C\1=CC(=O)O/C1=N/N=C\2/OC(=O)C=C2 |
SMILES canonique |
C1=CC(=O)OC1=NN=C2C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





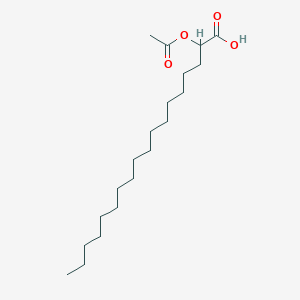
![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/structure/B12922348.png)
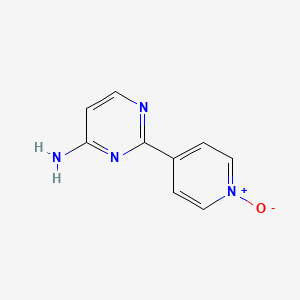
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)

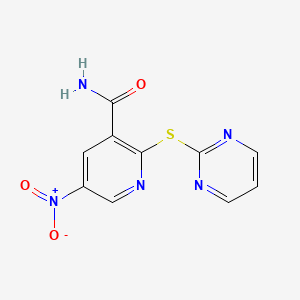
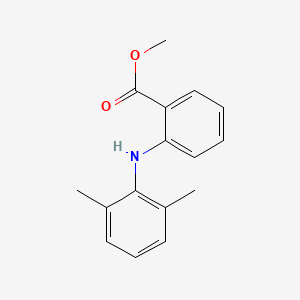
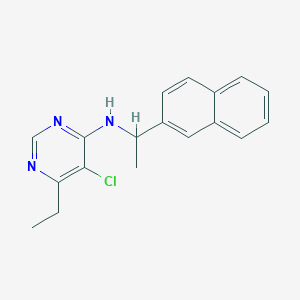
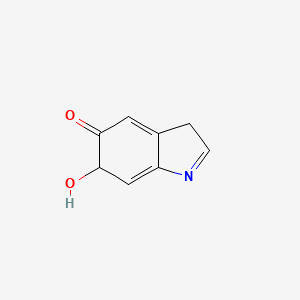
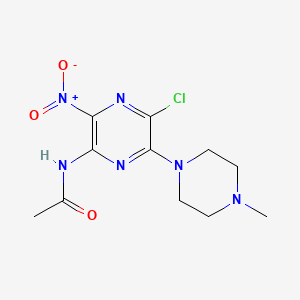
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)
